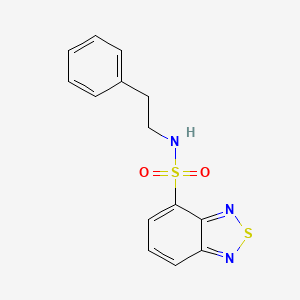

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of the benzothiadiazole moiety imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Mechanism of Action

Mode of Action

It is known that molecules with a 2-phenylethylamine moiety, such as this compound, can interact with various receptors, including adenosine receptors . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

For instance, 2-phenylethylamine derivatives have been found to play roles in the metabolism of poplar, a tree species

Result of Action

Compounds with a 2-phenylethylamine moiety have been found to have various effects, including potent agonism at the µ opioid peptide (mop) receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2-phenylethylamine with 2,1,3-benzothiadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

- N-(2-phenylethyl)-2-naphthalenesulfonamide

- 2-phenylethylamine derivatives

- Benzothiadiazole derivatives

Uniqueness

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of the benzothiadiazole and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Biological Activity

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, underpinned by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzothiadiazole core with a sulfonamide group, which is known to enhance its biological activity. The presence of the 2-phenylethyl moiety allows for interactions with various biological targets, particularly receptors involved in critical signaling pathways.

The compound exhibits multiple mechanisms of action:

- Receptor Interaction : It has been shown to interact with adenosine receptors and µ-opioid peptide receptors, influencing various physiological responses.

- Inhibition of Protein–Protein Interactions (PPIs) : Research indicates that it can inhibit STAT3, a transcription factor implicated in cancer progression. The compound demonstrated an IC50 value of 15.8 ± 0.6 µM against STAT3, suggesting potent inhibitory activity .

- Tubulin Polymerization : Similar to other benzothiadiazole derivatives, it may inhibit tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Antitumor Activity

This compound has shown promising antitumor properties:

- Cell Line Studies : In studies involving MCF7 breast cancer cells, the compound was tested at various concentrations (100 nM to 0.1 nM) to evaluate its cytotoxic effects. Results indicated significant reductions in cell viability at higher concentrations .

| Concentration (nM) | Cell Viability (%) |

|---|---|

| 100 | 20 |

| 30 | 40 |

| 10 | 60 |

| 3 | 80 |

| 1 | 90 |

| 0.3 | >90 |

| 0.1 | >95 |

This data underscores the compound's potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored:

- STAT3 Inhibition : The selectivity for STAT3 over STAT1 highlights its potential utility in targeted cancer therapies. The interaction with cysteine residues near the SH2 domain of STAT3 suggests a unique binding mechanism that could be exploited for drug design .

Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential efficacy in vivo.

- Combination Therapy : When used in combination with established chemotherapeutics, such as Fulvestrant, enhanced antitumor effects were observed, suggesting synergistic mechanisms that warrant further investigation.

Properties

IUPAC Name |

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHXYFDHPPSVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.